ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE
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Overview
Description
ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE is a synthetic organic compound that belongs to the class of triazoloquinoxalines.
Preparation Methods
The synthesis of ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Refluxing with Thiourea: A mixture of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline and thiourea in absolute ethanol is refluxed for several hours.
Cyclization: The intermediate products are then cyclized using an oxidation-reduction mechanism involving chloranil.
Chemical Reactions Analysis
ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinoxaline ring.
Scientific Research Applications
ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE involves:
Comparison with Similar Compounds
ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE can be compared with other triazoloquinoxaline derivatives:
Methyl 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetate: This compound has similar structural features but includes a sulfanyl group, which may alter its biological activity.
Other Triazoloquinoxalines: Various derivatives have been synthesized with modifications to the triazoloquinoxaline ring, showing different levels of antimicrobial and anticancer activities
This compound stands out due to its unique combination of antiviral, antimicrobial, and anticancer properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-3-21-12(20)8-15-13-14-18-17-9(2)19(14)11-7-5-4-6-10(11)16-13/h4-7H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODULXSYDSJPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC2=CC=CC=C2N3C1=NN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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